molecular formula C3H5NO B13069884 (r)-2-Hydroxypropanenitrile

(r)-2-Hydroxypropanenitrile

Cat. No.: B13069884
M. Wt: 71.08 g/mol
InChI Key: WOFDVDFSGLBFAC-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Hydroxypropanenitrile can be synthesized through several methods. One common method involves the reaction of acetone with hydrogen cyanide in the presence of a chiral catalyst. This reaction produces ®-2-Hydroxypropanenitrile with high enantiomeric purity. The reaction conditions typically include low temperatures and the use of a solvent such as methanol or ethanol.

Industrial Production Methods

In industrial settings, ®-2-Hydroxypropanenitrile is produced using similar methods but on a larger scale. The process involves the continuous addition of hydrogen cyanide to acetone in a reactor, followed by purification steps to isolate the desired product. The use of chiral catalysts is crucial to ensure the production of the ®-enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Produces carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Hydroxypropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-Hydroxypropanenitrile involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to other bioactive compounds. The pathways involved in its action include enzymatic reactions that convert it into active metabolites.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Hydroxypropanenitrile: The enantiomer of ®-2-Hydroxypropanenitrile, which has different biological activities.

    2-Hydroxybutanenitrile: A similar compound with an additional carbon atom in the chain.

    2-Hydroxy-2-methylpropanenitrile: A structurally similar compound with a methyl group substitution.

Uniqueness

®-2-Hydroxypropanenitrile is unique due to its chiral nature and its ability to serve as a versatile intermediate in organic synthesis. Its high enantiomeric purity makes it valuable in the production of enantiomerically pure pharmaceuticals and other bioactive compounds.

Properties

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

IUPAC Name

(2R)-2-hydroxypropanenitrile

InChI

InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3/t3-/m1/s1

InChI Key

WOFDVDFSGLBFAC-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C#N)O

Canonical SMILES

CC(C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.